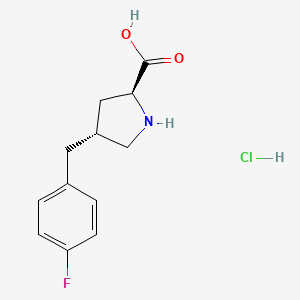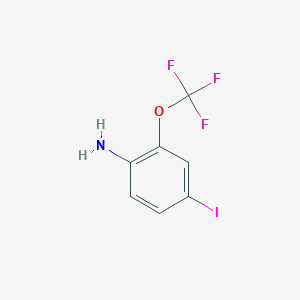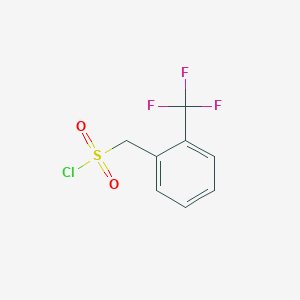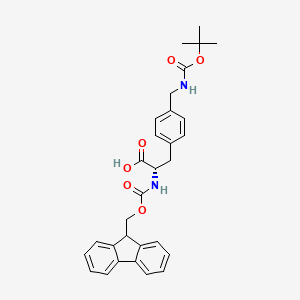
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as 4-FBP, is a small synthetic molecule which has been used in scientific research for various applications. It is a derivative of the pyrrolidine-2-carboxylic acid, and is commonly used as a scaffold for other molecules, due to its structural stability and low toxicity. 4-FBP is known to induce a variety of biological responses, and as such, it has become an important tool in the field of drug discovery and development.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Properties
The compound exhibits significant potential in the synthesis of analgesic and anti-inflammatory agents. Research on derivatives of pyrrolidine carboxylic acids, including structures similar to (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, has shown that these compounds can be highly effective in reducing inflammation and pain in various models. For instance, studies have demonstrated the synthesis and evaluation of such compounds, revealing equal or greater potency compared to traditional anti-inflammatory and analgesic agents like indomethacin in both acute and chronic animal models (Muchowski et al., 1985).
Synthesis of PET Imaging Agents
Another significant application involves the synthesis of Positron Emission Tomography (PET) imaging agents targeting specific receptors or enzymes within the body. For example, research into the synthesis of compounds for imaging the prostate-specific membrane antigen (PSMA) in prostate cancer has made use of similar chemical structures. These compounds have shown high specificity and efficacy in imaging PSMA-expressing tissues, which is crucial for the diagnosis and management of prostate cancer (Chen et al., 2011).
Neuroprotective Effects
Research has also explored the neuroprotective effects of pyrrolidine derivatives. Studies on various neuroprotective agents indicate that compounds structurally related to this compound can significantly ameliorate hippocampal neuronal death and locomotor hyperactivity induced by global ischemia, suggesting a common mechanism shared between neuronal injury and certain behavioral symptoms (Katsuta et al., 2003).
Enzyme Inhibition Studies
Enzyme inhibition studies are another area where similar compounds have been applied. For example, derivatives have been used to investigate the inhibition of 5-oxoprolinase, an enzyme involved in the metabolic pathway of glutathione, a critical antioxidant in the body. Such studies have implications for understanding metabolic diseases and developing therapeutic strategies (van der Werf et al., 1973).
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Similar compounds often influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds often have good bioavailability and are metabolized by the liver .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Analyse Biochimique
Biochemical Properties
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes, thereby enhancing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, altering its activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Its degradation products can have different effects on cells, which need to be considered in long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to enhance metabolic activity without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as oxidative stress and cellular damage. These threshold effects are critical for determining safe and effective dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can enhance the activity of enzymes involved in glycolysis and the citric acid cycle, leading to increased energy production and metabolic efficiency .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity. For example, it may localize to the mitochondria, where it influences energy production and metabolic processes .
Propriétés
IUPAC Name |
(2S,4R)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGXELIZYUDTKZ-XQKZEKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375999 | |
| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049733-41-6 | |
| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















